5-甲基呋喃-3-甲酸甲酯

描述

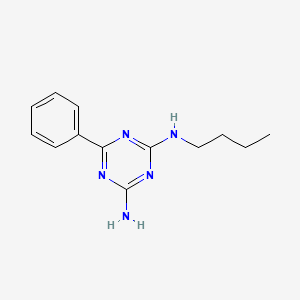

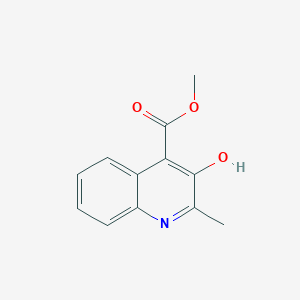

Methyl 5-methylfuran-3-carboxylate is a chemical compound with the formula C7H8O3 . It is a natural product found in Nicotiana tabacum .

Synthesis Analysis

The synthesis of Methyl 5-methylfuran-3-carboxylate has been reported in various studies. One method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .Molecular Structure Analysis

The molecular structure of Methyl 5-methylfuran-3-carboxylate is characterized by a furan ring with a methyl group and a carboxylate group attached . The InChI code for this compound is 1S/C7H8O3/c1-5-3-6 (4-10-5)7 (8)9-2/h3-4H,1-2H3 .Chemical Reactions Analysis

Polysubstituted furans, including Methyl 5-methylfuran-3-carboxylate, can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The reactions involve a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis

Methyl 5-methylfuran-3-carboxylate has a molecular weight of 140.14 g/mol . It is a liquid at room temperature and has a boiling point of 182.5°C at 760 mmHg .科学研究应用

合成和功能化衍生物

- 5-甲基呋喃-3-甲酸甲酯及其相关化合物在功能化呋喃衍生物的合成中具有应用,有助于开发各种化学实体。例如,使用涉及去质子化、羰基化合物加成和还原或氧化后处理的特定合成过程,可以衍生出四氢呋喃-3-甲酸甲酯或其 5-氧代类似物 (Brückner 和 Reissig,1985)。

在有机化学反应中的作用

- 在有机化学中,5-甲基呋喃-3-甲酸甲酯衍生物用于各种反应以产生其他化学结构。例如,可以通过 1,3-偶极环加成反应合成螺内酯,得到 (S)-3-[(E)-氰基亚甲基]-2-氧代四氢呋喃-5-甲酸甲酯 (Pirc 等人,2002)。

生物质衍生平台分子

- 该化合物是生物质衍生平台分子的基础,如 5-(氯甲基)糠醛 (CMF)。例如,其衍生物 5-(氯甲基)呋喃-2-甲酸乙酯经过电化学还原,生成不同的呋喃衍生物,扩大了 CMF 作为生物基平台分子的范围 (Ling 等人,2022)。

在药理学中的应用

- 5-(羟甲基)-2-呋喃甲酸甲酯及其衍生物因其生物活性而受到研究,例如对癌细胞系的细胞毒性和对革兰氏阳性和革兰氏阴性细菌的抗菌特性 (Phutdhawong 等人,2019)。

在杂环化学中的用途

- 该化合物参与杂环化合物的合成和转化,这在各种化学和制药应用中至关重要。例如,它在吡唑和呋喃衍生物的合成中发挥作用 (Kormanov 等人,2017)。

安全和危害

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection .

未来方向

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for Methyl 5-methylfuran-3-carboxylate.

Mode of Action

It’s worth noting that related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities are typically achieved through interactions with cellular targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

The compound’s molecular weight (14014 g/mol) and boiling point (183 °C) are known , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have demonstrated significant activities against various cell lines , suggesting that Methyl 5-methylfuran-3-carboxylate may have similar effects.

属性

IUPAC Name |

methyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBIHCRVZWPDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635375 | |

| Record name | Methyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylfuran-3-carboxylate | |

CAS RN |

35351-35-0 | |

| Record name | Methyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)